molecular formula C10H14N2O2 B13631470 2-Isopentylpyrimidine-4-carboxylic acid

2-Isopentylpyrimidine-4-carboxylic acid

Cat. No.: B13631470
M. Wt: 194.23 g/mol
InChI Key: HPZQHLKSWORVRS-UHFFFAOYSA-N
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Description

2-Isopentylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with an isopentyl group at the second position and a carboxylic acid group at the fourth position. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isopentylpyrimidine-4-carboxylic acid can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of isopentyl ketones or carboxylic acids.

    Reduction: Formation of isopentyl alcohols.

    Substitution: Introduction of various substituents on the pyrimidine ring.

Scientific Research Applications

2-Isopentylpyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-isopentylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Isopropylpyrimidine-4-carboxylic acid
  • 2-Isobutylpyrimidine-4-carboxylic acid
  • 2-Isopentylpyridine-4-carboxylic acid

Comparison: 2-Isopentylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-methylbutyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7(2)3-4-9-11-6-5-8(12-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

HPZQHLKSWORVRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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